2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is a heterocyclic organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylfuran.
Introduction of the Carboxamide Group: The carboxamide group can be introduced via the reaction of the furan derivative with an appropriate amine, such as 2-(oxan-4-ylsulfanyl)ethylamine, under suitable conditions.
Final Assembly: The final compound is obtained by coupling the furan derivative with the amine derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form corresponding amines.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) are commonly employed.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals due to its potential biological activity.
Materials Science: The compound can be utilized in the synthesis of novel materials with unique properties.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylfuran: A simpler furan derivative without the carboxamide group.
N-(2-(oxan-4-ylsulfanyl)ethyl)furan-3-carboxamide: A similar compound lacking the dimethyl substitution on the furan ring.
Uniqueness
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide is unique due to the combination of its furan ring, dimethyl substitution, and carboxamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(oxan-4-ylsulfanyl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-10-9-13(11(2)18-10)14(16)15-5-8-19-12-3-6-17-7-4-12/h9,12H,3-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWQRJIQWCJMHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCSC2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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